molecular formula C8H4BrN5 B603169 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile CAS No. 1807977-37-2

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Cat. No.: B603169
CAS No.: 1807977-37-2
M. Wt: 250.05g/mol
InChI Key: UWFDVIUDBYQGEU-UHFFFAOYSA-N
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Description

“2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” is a complex organic compound that contains a pyridine ring and a 1,2,4-triazole ring . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It is often used as a building block in the synthesis of various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, 1,2,4-triazoles can be synthesized from various ester ethoxycarbonylhydrazones with several primary amines .

Scientific Research Applications

Inhibition Mechanisms and Kinetic Studies

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile and its derivatives have been extensively studied for their inhibition mechanisms, especially in the context of enzyme inhibition. For instance, derivatives like FYX-051 exhibit potent inhibition against xanthine oxidoreductase (XOR), demonstrating both competitive and mechanism-based inhibition. Such compounds form a tight complex with XOR, indicating potential applications in therapeutic interventions for conditions like hyperuricemia (Matsumoto et al., 2011).

Heterocyclization and Structural Analysis

The compound's utility extends to the synthesis of novel heterocyclic structures. Research shows that substituents in pyridine-2-carbaldehydes, including this compound, influence their heterocyclization, leading to the formation of 1,2,4-triazines and triazine oxides. This underscores its relevance in creating complex organic molecules with potential pharmaceutical applications (Krinochkin et al., 2017).

Antibacterial Activity

Another significant area of application is in the development of antimicrobial agents. Derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have been evaluated for their antibacterial activity, demonstrating effectiveness against a range of aerobic and anaerobic bacteria. This suggests potential for developing new antibiotics or disinfectants (Bogdanowicz et al., 2013).

Synthesis Methodologies and Chemical Properties

The chemical serves as a precursor in the synthesis of complex molecules, such as kinase inhibitors. The development of scalable synthesis methods for these inhibitors underscores the compound's importance in drug discovery and development processes, offering a pathway to efficiently produce clinically relevant compounds (Arunachalam et al., 2019).

X-ray Crystallography and Molecular Structure

Studies also focus on the molecular structure elucidation of related compounds through techniques like X-ray crystallography, providing insights into their structural characteristics and potential interactions at the molecular level. This is crucial for understanding the compound's behavior in various chemical reactions and potential biological interactions (El-Kurdi et al., 2021).

Future Directions

While specific future directions for “2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” were not found, research into 1,2,4-triazoles and their derivatives is ongoing due to their utility in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy .

Mechanism of Action

Target of Action

The compound “2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” is a derivative of 1,2,4-triazole. The 1,2,4-triazole derivatives are known to bind with high affinity to multiple receptors . They are used as ligands for transition metals to create coordination complexes .

Mode of Action

1,2,4-triazole derivatives are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . This suggests that the compound may interact with its targets by accepting and transferring acyl groups, leading to changes in the biochemical reactions.

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways and have downstream effects on a variety of biological processes.

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

1,2,4-triazole derivatives have been reported to exhibit promising cytotoxic activity against certain cancer cell lines . This suggests that the compound may have potential anticancer effects.

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of oxygen.

Properties

IUPAC Name

2-(3-bromo-1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN5/c9-8-12-5-14(13-8)7-6(4-10)2-1-3-11-7/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFDVIUDBYQGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC(=N2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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